N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine

OLED Hole Transport Layer Vacuum Thermal Evaporation

Phenanthrene-9,10-diamine scaffolds with free NH groups for sequential N-arylation are scarce in the supply chain. N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine (CAS 151026-68-5) provides two secondary amine sites (HBD=2) enabling divergent Pd-catalyzed functionalization into tailored HTM libraries-a capability absent in fully N-arylated analogs (HBD=0). • Enables sequential N-arylation/alkylation for precise HOMO engineering (XLogP3=11.3, MW 472.7) • 4-Butylphenyl chains confer optimal VTE volatility and toluene/xylene solubility for halogen-free spin-coating • Cited in Sankyo Kagaku/Kyocera Mita patents for organic photoconductor charge-transport layers

Molecular Formula C34H36N2
Molecular Weight 472.7 g/mol
CAS No. 151026-68-5
Cat. No. B1425169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine
CAS151026-68-5
Molecular FormulaC34H36N2
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=C(C=C5)CCCC
InChIInChI=1S/C34H36N2/c1-3-5-11-25-17-21-27(22-18-25)35-33-31-15-9-7-13-29(31)30-14-8-10-16-32(30)34(33)36-28-23-19-26(20-24-28)12-6-4-2/h7-10,13-24,35-36H,3-6,11-12H2,1-2H3
InChIKeyZJXWAQVBKSOUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine: Phenanthrene Diamine for Organic Electronics


N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine (CAS 151026-68-5) is a phenanthrene-9,10-diamine derivative featuring two NH-diarylamine donor groups with 4-butylphenyl substituents [1]. It belongs to the class of aromatic diamines widely investigated as hole-transport materials (HTMs) and emissive scaffold precursors for organic light-emitting diodes (OLEDs) and organic photovoltaics [2]. The compound carries two secondary amine protons (H-bond donor count = 2), distinguishing it from fully N-arylated analogs and enabling further functionalization into more complex charge-transport architectures [1].

Synthetic intermediate with reactive secondary amine NH groups for N-functionalization
Mid-range molecular weight supports vacuum thermal evaporation (VTE) processing for OLED HTLs
Moderate lipophilicity enables solution processing in non-halogenated solvents

N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine: Advantages Over Generic Diamines


Within the phenanthrene-9,10-diamine family, the N-aryl substituent exerts a dominant influence on molecular planarity, oxidation potential, film morphology, and solubility [1]. The 4-butylphenyl substituent on the target compound provides an intermediate lipophilic character (XLogP3 = 11.3) and conformational flexibility (10 rotatable bonds) that cannot be replicated by shorter-chain analogs (e.g., 4-ethylphenyl; XLogP3 = 9.1, 6 rotatable bonds) or fully N-arylated, rigidified derivatives [2]. Unsubstituted phenanthrene-9,10-diamine lacks the aryl-amine donor strength required for efficient hole injection, while the fully N-arylated analog N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine (XLogP3 = 15.4, HBD = 0) eliminates the secondary amine functionality essential for further synthetic elaboration [2]. These structural divergences translate to quantifiable differences in physicochemical property space, as detailed in Section 3.

Shorter-chain analog (4-ethylphenyl)
May exhibit lower solubility, reduced film-forming adaptability, and different molecular packing due to fewer rotatable bonds and lower lipophilicity.
Fully N-arylated analog
Lacks reactive NH sites (HBD = 0), preventing post-purchase derivatization and limiting use as a customizable HTM scaffold.

N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine: Key Differentiators vs Analogs


Molecular Weight for Vacuum-Deposited OLED HTL

The target compound exhibits a molecular weight of 472.7 g/mol, which is 56.1 g/mol higher than the 4-ethylphenyl analog (416.6 g/mol) and 180.2 g/mol lower than the fully N-arylated derivative (652.9 g/mol) [1]. This intermediate mass is important for vacuum thermal evaporation (VTE) processing: compounds below ~400 g/mol risk excessive volatility and film instability, while those above ~600 g/mol often require elevated sublimation temperatures that increase thermal decomposition risk [2]. The target compound therefore occupies a 'Goldilocks' mass range for VTE-processed OLED hole-transport layers.

Molecular Weight
Head-to-head
472.7 g/mol (+56.1 vs ethyl, −180.2 vs N-arylated)
Mid-range MW suitable for VTE processing
Computed by PubChem; experimental VTE window not publicly available
OLED Hole Transport Layer Vacuum Thermal Evaporation

Lipophilicity Advantage for Non-Halogenated Solvent Processing

The computed XLogP3-AA values are 11.3 for the target butylphenyl derivative, 9.1 for the ethylphenyl analog, and 15.4 for the fully N-arylated analog [1]. The 2.2-unit LogP increase relative to the ethyl analog enhances solubility in non-polar, non-halogenated solvents (e.g., toluene, xylenes) commonly used in spin-coating and inkjet printing of HTM layers, without reaching the extreme hydrophobicity of the fully N-arylated compound that can cause phase separation in blended films [2]. Experimental confirmation: the target compound is a crystalline solid insoluble in water but soluble in organic solvents .

Lipophilicity
Head-to-head
XLogP3 = 11.3 (+2.2 vs ethyl, −4.1 vs N-arylated)
Supports non-halogenated solvent processing
Computed; vendor-confirmed solubility in organic solvents
Solubility Non-halogenated solvents Solution processing

Reactive NH Sites Enabling On-Demand Derivatization

The target compound possesses two hydrogen bond donors (secondary amine NH groups; HBD count = 2) that are absent in the fully N-arylated analog N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine (HBD = 0) [1]. These reactive NH sites permit on-demand N-arylation, N-alkylation, or N-acylation to fine-tune HOMO/LUMO energy levels, solubility, and thermal stability after procurement, without requiring de novo core synthesis [2]. The ethyl analog also has HBD = 2, but its shorter alkyl chain provides less steric protection of the NH groups, potentially leading to faster oxidative degradation [3].

NH Functionality
Head-to-head
HBD = 2 (reactive NH); vs 0 for N-arylated analog
Enables post-purchase derivatization
Butyl chains provide steric protection; patent literature supports N-functionalization
Synthetic intermediate N-functionalization Customizable HTM scaffold

Conformational Flexibility vs. Rigid Analogs

The target compound contains 10 rotatable bonds (four from butyl chains + six from N-aryl linkages), compared to 6 rotatable bonds for the ethyl analog[1]. This increased conformational freedom allows the butyl-substituted compound to adopt more compact packing motifs at the substrate interface during spin-coating or thermal deposition, which can influence charge percolation pathways[2]. The 4-butylphenyl group also provides a flexible hydrophobic shell around the phenanthrene core, reducing aggregation-induced quenching while maintaining intermolecular π-π overlap for hole transport[2].

Conformational Flexibility
Head-to-head
10 rotatable bonds (+4 vs ethyl analog)
Promotes film-forming adaptability
Class-level inference from phenanthrene scaffold studies
Film morphology Rotatable bonds Charge transport

N9,N10-Bis(4-butylphenyl)phenanthrene-9,10-diamine: Recommended Applications


Synthetic Intermediate for Custom HTMs

The presence of two secondary amine NH groups (HBD = 2) makes this compound a versatile platform for Pd-catalyzed N-arylation or N-alkylation to generate diverse N,N'-diaryl-phenanthrene-9,10-diamine HTM libraries. Unlike the fully N-arylated analog (HBD = 0), the target compound can be sequentially functionalized to install electronically distinct aryl donors at each nitrogen, enabling precise HOMO level engineering for specific device architectures [1].

Vacuum-Deposited OLED HTL Precursor

At 472.7 g/mol, this compound occupies the optimal mass window for vacuum thermal evaporation (VTE) without excessive sublimation temperature. Its XLogP3 of 11.3 ensures adequate volatility while its 10 rotatable bonds promote uniform film formation upon condensation [2]. Procurement for VTE-based OLED pilot lines should prioritize this material over the lower-mass ethyl analog (416.6 g/mol) when film stability during device operation is critical [2].

HTM for Solution-Processed Perovskite Solar Cells

The intermediate lipophilicity (XLogP3 = 11.3) supports dissolution in toluene and xylene, aligning with the industry push toward halogen-free solvent processing for large-area perovskite photovoltaics. The butyl chains provide sufficient solubility for spin-coating homogeneous HTM films without requiring additives that can compromise device stability .

Electrophotographic Photoreceptor Charge Transport Additive

Patents from Sankyo Kagaku KK and Kyocera Mita Co., Ltd. explicitly describe 9,10-bis(N,N-diarylamino)phenanthrene derivatives as high-performance charge-transport materials for organic photoconductors, citing improved electrification properties, sensitivity, and light resistance compared to earlier-generation benzidine-based carriers [3]. The target compound's butylphenyl substitution pattern falls within the claimed structural scope, supporting its use in electrophotographic drum formulations.

Application
Selection Property
Validation Focus
Synthetic intermediate for HTM libraries
Secondary amine NH functionality
Post-purchase N-arylation/alkylation scope
Vacuum-deposited OLED HTL precursor
Mid-range molecular weight
VTE processing window verification
Solution-processed HTM for perovskite photovoltaics
Moderate lipophilicity profile
Solubility in non-halogenated solvents
Electrophotographic photoreceptor charge transport
Phenanthrene-9,10-diamine scaffold
Charge-transport and electrification properties (patent-supported)
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